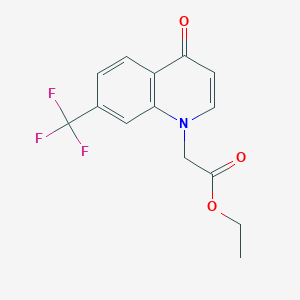
Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C14H12F3NO3 and its molecular weight is 299.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline derivatives class, notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline ring , a trifluoromethyl group , and an ester functional group . Its molecular formula is C12H8F3NO2, with a molecular weight of approximately 299.25 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties against various pathogens.
- Antiviral Activity : The compound's structure suggests potential antiviral effects, particularly against viral enzymes.
- Anticancer Activity : Quinoline derivatives are known for their anticancer properties, with studies indicating that this compound may inhibit cancer cell proliferation through interactions with specific biological targets .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinoline derivatives can interact with enzymes such as protein kinases and phosphatases, influencing their activity and potentially leading to therapeutic effects.
Interaction Studies
Studies employing biochemical assays and molecular docking have been conducted to assess the binding affinity of this compound to specific enzymes. These interactions are crucial for understanding its potential therapeutic applications.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring, trifluoromethyl group | Antimicrobial, antiviral | Different substitution pattern |
| Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring, trifluoromethyl group | Antimicrobial | Varying position of trifluoromethyl |
| Methyl 7-fluoroquinoline-3-carboxylate | Fluoroquinoline structure | Anticancer | Carboxylate instead of ester |
These compounds exhibit varying degrees of biological activity influenced by their structural modifications.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : Laboratory tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .
Properties
Molecular Formula |
C14H12F3NO3 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
ethyl 2-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-4-3-9(7-11(10)18)14(15,16)17/h3-7H,2,8H2,1H3 |
InChI Key |
ZFGGVURSVNWWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















